molecular formula C8H11N B142672 2,6-Dimethyl-4-methylene-1,4-dihydropyridine CAS No. 144486-71-5

2,6-Dimethyl-4-methylene-1,4-dihydropyridine

Cat. No. B142672
M. Wt: 121.18 g/mol
InChI Key: MBTJZUJSSLZVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dimethyl-4-methylene-1,4-dihydropyridine (DMMDH) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. DMMDH is a member of the dihydropyridine family of compounds, which are widely used in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine varies depending on its application. In the case of its use as a fluorescent probe, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine undergoes a complexation reaction with metal ions, leading to a change in its fluorescence emission. In the case of its use as a catalyst, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely undergoes a similar complexation reaction with reactant molecules, facilitating the desired chemical transformation. In the case of its use as an anti-cancer agent, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine likely interacts with cancer cells through a variety of mechanisms, including inhibition of cell proliferation and induction of apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine are still being studied, but some initial findings suggest that it may have a range of effects on cellular processes. For example, 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, suggesting that it may have potential as an anti-cancer agent. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.

Advantages And Limitations For Lab Experiments

One advantage of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is its versatility, as it can be used for a range of applications in various scientific fields. Additionally, its fluorescent properties make it a valuable tool for the detection and quantification of metal ions. However, one limitation of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine is that it can be difficult to synthesize in large quantities, which may limit its use in certain applications.

Future Directions

There are several potential future directions for research on 2,6-Dimethyl-4-methylene-1,4-dihydropyridine. One area of interest is its potential as an anti-cancer agent, as initial studies have shown promising results in inhibiting cancer cell growth. Additionally, further research is needed to fully understand the mechanism of action of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine in various applications, which may lead to new uses and applications. Finally, efforts to improve the synthesis method of 2,6-Dimethyl-4-methylene-1,4-dihydropyridine may lead to increased availability and use in various fields.

Synthesis Methods

2,6-Dimethyl-4-methylene-1,4-dihydropyridine can be synthesized through a variety of methods, including the condensation of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with methyl vinyl ketone in the presence of a base catalyst. This reaction yields a yellow crystalline solid with a melting point of 81-83°C. Another method involves the reaction of 2,6-dimethylpyridine-3,5-dicarboxaldehyde with dimethyl acetylenedicarboxylate in the presence of a base catalyst, which yields a yellow oil that can be purified through column chromatography.

Scientific Research Applications

2,6-Dimethyl-4-methylene-1,4-dihydropyridine has been extensively studied for its potential applications in various scientific fields. One of the most promising applications is its use as a fluorescent probe for the detection of metal ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine exhibits strong fluorescence emission in the presence of certain metal ions such as Fe3+, Cu2+, and Zn2+, making it a valuable tool for the detection and quantification of these ions. 2,6-Dimethyl-4-methylene-1,4-dihydropyridine has also been studied for its potential use as a catalyst in organic synthesis reactions, as well as its ability to inhibit the growth of cancer cells.

properties

CAS RN

144486-71-5

Product Name

2,6-Dimethyl-4-methylene-1,4-dihydropyridine

Molecular Formula

C8H11N

Molecular Weight

121.18 g/mol

IUPAC Name

2,6-dimethyl-4-methylidene-1H-pyridine

InChI

InChI=1S/C8H11N/c1-6-4-7(2)9-8(3)5-6/h4-5,9H,1H2,2-3H3

InChI Key

MBTJZUJSSLZVHS-UHFFFAOYSA-N

SMILES

CC1=CC(=C)C=C(N1)C

Canonical SMILES

CC1=CC(=C)C=C(N1)C

synonyms

Pyridine, 1,4-dihydro-2,6-dimethyl-4-methylene- (9CI)

Origin of Product

United States

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